![molecular formula C19H21N3OS B10872502 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B10872502.png)
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
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Overview
Description
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C20H23N3O2S This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and a benzamide moiety
Preparation Methods
The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C24H25N3O2S
- Molecular Weight : 419.5 g/mol
- IUPAC Name : N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-naphthalen-1-yloxyacetamide
Medicinal Chemistry
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide has shown promise in various therapeutic areas due to its biological activity:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. The ability to interact with these biological targets is crucial for its potential as an anticancer agent.
- Anti-inflammatory Properties : In silico molecular docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor. This mechanism is significant for developing anti-inflammatory drugs .
- Neuroprotective Effects : Research is ongoing to evaluate its neuroprotective properties against neurodegenerative diseases. The compound's structural features may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's interactions with various biological targets:
- Kinase Inhibition : Studies are being conducted to assess the selectivity and potency of this compound against different kinases. This research is pivotal for understanding its mechanism of action and therapeutic potential in oncology.
Case Study 1: Anticancer Evaluation
A study examined the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory models in vitro and in vivo, the compound demonstrated a marked reduction in pro-inflammatory cytokines. This suggests that it could be developed into a therapeutic agent for inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like JNK2 and JNK3, thereby inhibiting their activity. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: These compounds also feature a cyano group and a thieno core but differ in their substitution patterns and biological activities.
Tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: These derivatives share the thieno[2,3-c]pyridine core but have different functional groups, leading to variations in their chemical and biological properties.
Biological Activity
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[2,3-c]pyridine core with a cyano group and a benzamide moiety. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.0585 |
Compound B | HeLa | 0.0692 |
N-(3-cyano...) | HT-29 | TBD |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For instance:
-
GSK-3β Inhibition : This compound has shown promising results as a GSK-3β inhibitor with an IC50 value indicating high potency. GSK-3β is involved in several signaling pathways that regulate cell growth and apoptosis.
Enzyme IC50 (nM) GSK-3β 8
Neuroprotective Effects
In addition to anticancer properties, the compound exhibits neuroprotective effects. Studies have indicated that it can reduce oxidative stress markers in neuronal cells and improve cell viability under neurotoxic conditions.
Case Studies
-
Case Study on Cancer Cell Lines :
- A research team tested N-(3-cyano...) against several cancer cell lines including MCF-7 and HT-29. The results showed significant cytotoxicity compared to control groups.
- Findings : The compound induced apoptosis in a dose-dependent manner.
-
Neuroprotection in Animal Models :
- In a model of neurodegeneration induced by okadaic acid, the compound demonstrated reduced tau hyperphosphorylation and improved cognitive functions in treated animals.
- : Suggests potential for treating neurodegenerative diseases.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H21N3OS/c1-18(2)10-13-14(11-20)17(24-15(13)19(3,4)22-18)21-16(23)12-8-6-5-7-9-12/h5-9,22H,10H2,1-4H3,(H,21,23) |
InChI Key |
BOLPMQJAARAPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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